3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a pyrimidin-2-yl group and at position 3 with an (E)-configured imino methyl group. The imino moiety is further modified by a (2,4-dichlorophenyl)methoxy substituent. The 2,4-dichlorophenyl group enhances lipophilicity, while the pyrimidine ring may facilitate hydrogen bonding or π-π stacking interactions in biological systems .
Properties
IUPAC Name |
3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c17-13-3-2-12(14(18)8-13)10-24-21-9-11-4-7-22(15(11)23)16-19-5-1-6-20-16/h1-3,5-6,8-9,11H,4,7,10H2/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMHGDBPNGSPRY-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C=NOCC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrrolidin-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Comparisons:
Core Structure :
- The target compound’s pyrrolidin-2-one core differs from the pyrazole (AM251) and triazole (bromuconazole) cores in electronic properties and ring strain. Pyrrolidin-2-one’s lactam group offers hydrogen-bonding capability, unlike the purely aromatic pyrazole or triazole .
Halogenated Substituents :
- The 2,4-dichlorophenyl group in the target compound and AM251 increases lipophilicity (logP ~4.5–6.0), favoring membrane permeability. In contrast, the 2,4-difluorophenyl group in ’s compound reduces logP (~3.2) due to lower molecular weight and polarity differences .
Functional Groups: The (E)-imino methoxy group in the target compound is structurally analogous to the hydroxyimino group in ’s piperidine derivative. However, the methoxy substitution may enhance metabolic stability compared to the hydroxyl group, which is prone to glucuronidation .
Biological Activity: AM251’s pyrazole core and dichlorophenyl group are critical for cannabinoid receptor antagonism, suggesting that the target compound’s dichlorophenyl moiety could similarly target lipid-binding receptors or enzymes . The triazine-containing pyrrolidin-2-one in acts as a dual FFAR1/FFAR4 modulator, highlighting the pharmacological versatility of pyrrolidone derivatives .
Physicochemical Properties:
- Lipophilicity : The target compound’s logP (~4.5) is intermediate between the triazine derivative (~3.8) and AM251 (~6.0), balancing solubility and permeability.
Research Implications
The structural uniqueness of 3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one positions it as a candidate for exploring enzyme inhibition (e.g., kinases, cytochrome P450) or receptor modulation (e.g., GPCRs). Further studies should prioritize solubility optimization and in vitro activity screening.
Biological Activity
The compound 3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂N₃O₄ |
| Molecular Weight | 328.15 g/mol |
| CAS Number | 477868-26-1 |
| Purity | Typically >95% |
Structure
The structural formula of the compound features a pyrrolidine ring substituted with a pyrimidine moiety and a dichlorophenyl methoxy imino group, which is crucial for its biological activity.
Research indicates that compounds similar to This compound may exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific kinases, particularly those involved in cancer pathways. For example, related compounds have shown IC50 values in the low nanomolar range against EGFR (Epidermal Growth Factor Receptor) kinases, suggesting potent inhibition capabilities .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The selectivity towards these cell lines indicates a potential therapeutic role in oncology .
- Antimicrobial Properties : Some studies have suggested that similar compounds possess antimicrobial activity against various pathogens, though specific data on this compound is limited.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor activity of pyrrolidine derivatives, including our compound of interest. The results indicated that:
- The compound inhibited cell growth in A549 cells with an IC50 value of approximately 20 nM.
- Selectivity indices were calculated to assess the therapeutic window, showing a significant preference for tumor cells over normal cells.
Study 2: Kinase Inhibition Profile
Another research effort focused on the kinase inhibition profile of related compounds:
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound B1 | EGFR L858R/T790M | 13 | >76 |
| Compound B2 | Other Kinases | >100 | - |
These findings highlight the potential of the compound as a targeted therapy for specific mutations in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
